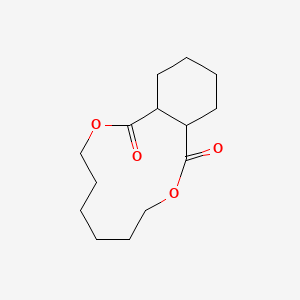
Dodecahydro-2,9-benzodioxacyclododecine-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydro-2,9-benzodioxacyclododecine-1,10-dione is a complex organic compound known for its unique structure and properties. It is a cyclic compound that contains multiple oxygen atoms and a dioxacyclododecine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-2,9-benzodioxacyclododecine-1,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxacyclododecine ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-2,9-benzodioxacyclododecine-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
Dodecahydro-2,9-benzodioxacyclododecine-1,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which dodecahydro-2,9-benzodioxacyclododecine-1,10-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dodecahydro-2,9-benzodioxacyclododecin-3,8-dione: Shares a similar structure but differs in the position of functional groups.
Cyclohexane-1,3-dione derivatives: These compounds have similar cyclic structures and are used in various chemical applications.
Uniqueness
Dodecahydro-2,9-benzodioxacyclododecine-1,10-dione is unique due to its specific ring structure and the presence of multiple oxygen atoms, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
113591-61-0 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3,10-dioxabicyclo[10.4.0]hexadecane-2,11-dione |
InChI |
InChI=1S/C14H22O4/c15-13-11-7-3-4-8-12(11)14(16)18-10-6-2-1-5-9-17-13/h11-12H,1-10H2 |
InChI Key |
QRQRFFYXXWXBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCOC(=O)C2CCCCC2C(=O)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















